N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
“N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis
The molecular formula of “this compound” is C12H17N3O, and its molecular weight is 219.28 . The SMILES string representation of its structure is O=C(C1CCNCC1)NCC2=CC=CC=N2 .Chemical Reactions Analysis
Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C12H17N3O, and its molecular weight is 219.28 .Scientific Research Applications
PET Imaging Agents for Neuroinflammation and Receptor Imaging
A new potential PET agent, synthesized for imaging the IRAK4 enzyme in neuroinflammation, demonstrates the capability of related compounds to serve as biomarkers in neurological disorders (Wang et al., 2018). Similarly, analogs designed for serotonin 5-HT(1A) receptor imaging offer insights into neuropsychiatric conditions, showcasing the versatility of these compounds in neuroimaging applications (García et al., 2014).
Drug Synthesis and Medicinal Chemistry
The development of CGRP receptor inhibitors highlights the synthetic strategies and the therapeutic potential of these compounds in treating migraines or other CGRP-related disorders (Cann et al., 2012). Moreover, the functionalization of the pyridazin-3(2H)-one ring through palladium-catalyzed aminocarbonylation reflects the chemical versatility and potential for creating diverse medicinal molecules (Takács et al., 2012).
Antiviral and Antitumor Applications
Compounds related to N-(5-methylpyridin-2-yl)piperidine-4-carboxamide have been investigated for their antiviral properties, especially as HIV-1 reverse transcriptase inhibitors. This demonstrates their potential role in developing new therapies for HIV (Tang et al., 2010). Additionally, the discovery of dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays underscores the relevance of these compounds in cancer research (Lombardo et al., 2004).
Neuroinflammation and Microglial Imaging
Compounds designed for PET imaging of microglia by targeting the CSF1R offer a noninvasive tool for studying neuroinflammation and its role in various neuropsychiatric disorders, providing a foundation for developing therapeutics targeting neuroinflammation (Horti et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives, including “N-(5-methylpyridin-2-yl)piperidine-4-carboxamide”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This class of agents may be promising broad-spectrum antivirals that can be further developed towards clinical use .
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-2-3-11(14-8-9)15-12(16)10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNMYWMFKSOQOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651348 |
Source
|
Record name | N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110105-97-0 |
Source
|
Record name | N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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